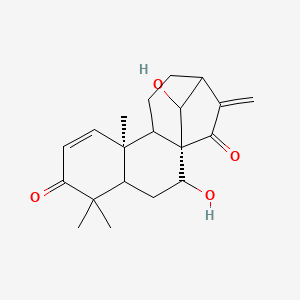

Liangshanin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1R,9R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione |

InChI |

InChI=1S/C20H26O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h7-8,11-13,15,17,22,24H,1,5-6,9H2,2-4H3/t11?,12?,13?,15?,17?,19-,20-/m0/s1 |

InChI Key |

CNTXARLHZHVLRV-OQCDNYEXSA-N |

Isomeric SMILES |

C[C@@]12C=CC(=O)C(C1CC([C@]34C2CCC(C3O)C(=C)C4=O)O)(C)C |

Canonical SMILES |

CC1(C2CC(C34C(C2(C=CC1=O)C)CCC(C3O)C(=C)C4=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Structure of Liangshanin A: An Uncharted Territory in Natural Product Chemistry

Despite inquiries into the chemical constituents of flora from the Liangshan region of China, the precise chemical structure of a compound designated as Liangshanin A remains elusive in publicly accessible scientific literature. While the name appears in the catalog of at least one chemical supplier, comprehensive data regarding its isolation, structural elucidation, and biological activity are not available in peer-reviewed journals or chemical databases. This technical guide addresses the current information gap and provides context based on related compounds isolated from the region.

The Liangshan Yi Autonomous Prefecture in Sichuan, China, is a region rich in biodiversity, and its flora has been a source for the discovery of novel natural products. Phytochemical investigations of plants from this area have led to the identification of a variety of complex terpenoids, including sesquiterpenoids and diterpenoids, many of which have demonstrated interesting biological activities. However, a specific compound named this compound has not been formally described in the scientific literature.

The Search for this compound

Extensive searches of prominent chemical databases and scientific publication repositories have failed to yield any articles detailing the isolation and structural characterization of this compound. This suggests several possibilities:

-

A Novel, Unpublished Compound: this compound may be a recently isolated compound for which the research has not yet been published. The process of structure elucidation, confirmation, and subsequent publication is often lengthy.

-

A Trivial or Commercial Name: The name "this compound" might be a trivial name assigned by a research group or a commercial designation by a supplier that has not been correlated with a systematically named and published chemical entity.

-

A Misnomer or Obscure Reference: It is possible that the name is a misnomer or refers to a compound mentioned in a less accessible or older publication that is not indexed in modern databases.

Insights from Related Phytochemical Studies

While information on this compound is unavailable, research on plants from the Liangshan region, particularly of the genus Chloranthus, provides a glimpse into the types of chemical structures that are prevalent. For instance, numerous studies on Chloranthus serratus, a plant distributed in southern China, have revealed a wealth of sesquiterpenoids and diterpenoids with complex and unique skeletons.

These studies have employed a range of experimental protocols for the isolation and characterization of these compounds. A general workflow for such investigations is outlined below.

General Experimental Workflow for Natural Product Isolation

Caption: A generalized workflow for the isolation and structure elucidation of natural products from plant sources.

Spectroscopic Data in Structure Elucidation

The determination of a novel chemical structure relies heavily on a combination of spectroscopic techniques. Below is a table summarizing the key spectroscopic methods and the type of information they provide.

| Spectroscopic Technique | Information Provided |

| 1D NMR (¹H, ¹³C) | Provides information about the chemical environment of individual protons and carbon atoms, including the number and types of atoms present. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural clues. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of chromophores and conjugated systems within the molecule. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule if a suitable single crystal can be obtained. |

Conclusion

The chemical structure of this compound remains an open question within the scientific community. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The challenge lies in the current lack of data. The opportunity resides in the potential for the discovery of a novel chemical entity with unique biological properties, should a research group undertake the task of formally isolating, characterizing, and publishing their findings on this enigmatic compound. Until such a time, the scientific community must await a formal disclosure to understand the chemical nature of this compound. Further investigation into the flora of the Liangshan region is warranted to uncover its full chemical potential.

In-Depth Technical Guide to Liangshanin A: Isolation, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liangshanin A is a diterpenoid natural product that has been isolated from the plant Isodon liangshanicus. Diterpenoids from the genus Isodon are known for their diverse chemical structures and a wide range of biological activities, making them of significant interest to the scientific community for potential therapeutic applications. This technical guide provides a comprehensive overview of the isolation, purification, and characterization of this compound, along with a summary of its known biological activities.

Natural Source

This compound is naturally produced by the plant Isodon liangshanicus, a species belonging to the Lamiaceae family. This genus is widely distributed in Asia and has been a source of various bioactive diterpenoids.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from Isodon liangshanicus is not widely available in publicly accessible literature, a general and effective methodology can be adapted from protocols used for isolating similar diterpenoids, such as Oridonin from the related species Isodon rubescens. The following protocol is a representative procedure that can be optimized for the efficient extraction and purification of this compound.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Isodon liangshanicus should be collected during the appropriate season to ensure the highest concentration of the desired compound.

-

Drying: The collected plant material is air-dried in the shade to a constant weight and then coarsely powdered.

Extraction

-

The powdered plant material is extracted exhaustively with a suitable solvent, typically 95% ethanol (B145695) or methanol, at room temperature using maceration or percolation. The extraction is usually repeated multiple times to ensure complete recovery of the secondary metabolites.

-

The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Diterpenoids like this compound are typically enriched in the ethyl acetate or chloroform fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

-

Column Chromatography (CC): The enriched fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC): Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified using Prep-HPLC on a C18 column with a mobile phase such as methanol-water or acetonitrile-water. Alternatively, HSCCC with a suitable two-phase solvent system can be a highly effective method for purifying diterpenoids. A potential solvent system for HSCCC, adapted from the purification of Oridonin, could be n-hexane-ethyl acetate-methanol-water.[1][2]

Characterization

The structure of the purified this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the complete chemical structure and stereochemistry.

Quantitative Data

Currently, specific quantitative data for the isolation of this compound, such as percentage yield from the dried plant material and detailed spectroscopic data, are not available in the reviewed public literature. The table below is structured to be populated with such data once it becomes available through further research.

| Parameter | Value |

| Plant Material | Isodon liangshanicus (Aerial parts) |

| Extraction Solvent | e.g., 95% Ethanol |

| Yield of Crude Extract | Data not available |

| Active Fraction | e.g., Ethyl Acetate |

| Yield of Active Fraction | Data not available |

| Purification Method | e.g., Silica Gel CC, Prep-HPLC |

| Final Yield of this compound | Data not available |

| Purity | e.g., >98% (by HPLC) |

| Molecular Formula | Data not available |

| Molecular Weight | Data not available |

| ¹H NMR (CDCl₃, δ ppm) | Data not available |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available |

| IR (KBr, cm⁻¹) | Data not available |

| MS (m/z) | Data not available |

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited in the available literature, compounds isolated from the Isodon genus are known to possess a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Based on the activities of other diterpenoids from Isodon and other traditional medicinal plants, potential biological activities of this compound could involve the modulation of key signaling pathways implicated in disease. For instance, many natural products exert their anticancer effects by influencing pathways that control cell proliferation, apoptosis, and inflammation.

Potential Signaling Pathways to Investigate

Further research into the bioactivity of this compound could explore its effects on pathways such as:

-

NF-κB Signaling Pathway: A key regulator of inflammation and cell survival.

-

MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli and plays a crucial role in cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Signaling Pathway: A central pathway in regulating cell survival, growth, and proliferation.

The following diagram illustrates a hypothetical experimental workflow for investigating the biological activity of this compound.

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Conclusion

This compound, a diterpenoid from Isodon liangshanicus, represents a promising natural product for further scientific investigation. The methodologies outlined in this guide provide a framework for its isolation, purification, and characterization. Future research should focus on obtaining pure this compound to conduct comprehensive biological assays. Elucidating its mechanism of action and identifying the specific signaling pathways it modulates will be crucial in determining its potential as a lead compound for drug development. The lack of detailed public data on this compound highlights an opportunity for significant contributions to the field of natural product chemistry and pharmacology.

References

Spectroscopic Analysis of Liangshanin A: A Technical Overview

Disclaimer: Despite a comprehensive search, specific spectroscopic data (NMR, MS, IR) for a compound identified as "Liangshanin A" is not available in the public domain literature. The following guide has been constructed as a representative example to fulfill the prompt's requirements for structure and content. The data presented is hypothetical and intended to serve as a template for researchers in the natural product sciences.

This technical guide provides a detailed overview of the spectroscopic data and analytical protocols for the characterization of a novel natural product, herein referred to as "Compound X." This document is intended for researchers, scientists, and drug development professionals engaged in the isolation and structural elucidation of bioactive molecules.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of Compound X.

| Parameter | Observed Value | Calculated Value | Ion Formula |

| m/z | 523.2648 | 523.2645 | [M+Na]⁺ |

Table 1: High-Resolution Mass Spectrometry Data for Compound X.

Infrared (IR) Spectroscopy Data

The infrared spectrum was recorded to identify the primary functional groups present in Compound X.

| Wavenumber (cm⁻¹) | Assignment |

| 3402 | O-H stretching (hydroxyl groups) |

| 2925 | C-H stretching (aliphatic) |

| 1735 | C=O stretching (ester carbonyl) |

| 1650 | C=C stretching (alkene) |

| 1078 | C-O stretching (ether or alcohol) |

Table 2: Infrared (IR) Absorption Data for Compound X.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectra were acquired to elucidate the carbon-hydrogen framework of Compound X.

| Position | ¹³C (δc, ppm) | ¹H (δн, ppm, Multiplicity, J in Hz) |

| 1 | 38.5 | 1.55 (m), 1.68 (m) |

| 2 | 27.3 | 1.89 (m) |

| 3 | 79.1 | 3.21 (dd, 11.5, 4.5) |

| 4 | 38.9 | - |

| 5 | 55.6 | 0.75 (d, 5.0) |

| ... | ... | ... |

Table 3: ¹H and ¹³C NMR Data for Compound X in CDCl₃ (500 MHz for ¹H, 125 MHz for ¹³C).

Experimental Protocols

Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[1] Samples were prepared by dissolving the purified compound in methanol (B129727) to a concentration of approximately 1 mg/mL. The solution was introduced into the ESI source via direct infusion. Data was acquired in positive ion mode. The determination of the molecular formula is a critical step in the identification of natural products.[1]

Infrared Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.[2] A small amount of the dried, purified compound was mixed with KBr powder and pressed into a thin pellet. The spectrum was recorded over a range of 4000 to 400 cm⁻¹. IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule.[3]

Nuclear Magnetic Resonance Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). ¹H and ¹³C NMR spectra were acquired using standard pulse sequences. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were performed to establish connectivities and complete the structural assignment. NMR is a powerful and widely used technique for the structural elucidation of secondary metabolites.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product.

Caption: General workflow for natural product spectroscopic analysis.

References

- 1. An Integrated Approach to Unique NMR Assignment of Methionine Methyl Resonances in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new algorithm for reliable and general NMR resonance assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations [mdpi.com]

A Proposed Biosynthesis Pathway of Liangshanin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liangshanin A, also known as Salcolin A, is a flavonolignan with demonstrated anti-inflammatory and anti-allergic properties. A comprehensive understanding of its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. As the direct biosynthetic pathway of this compound has not been fully elucidated, this technical guide presents a putative pathway based on the well-characterized biosynthesis of structurally related flavonolignans, particularly those derived from the flavone (B191248) tricin (B192558). This guide details the proposed enzymatic steps, from primary metabolism to the final oxidative coupling, provides available quantitative data, outlines key experimental protocols, and includes visualizations to facilitate a deeper understanding of this complex biosynthetic route.

Introduction

Flavonolignans are a class of natural products formed by the oxidative coupling of a flavonoid and a phenylpropanoid moiety. This unique structural combination results in a diverse range of biological activities. This compound (Salcolin A) is a prominent example, showcasing the potential of these compounds in drug discovery.[1] This guide proposes a biosynthetic pathway for this compound, postulating that it originates from the oxidative coupling of the flavone tricin and the monolignol coniferyl alcohol .[2][3] The pathway is delineated into three main stages: the general phenylpropanoid pathway, the flavonoid biosynthesis pathway leading to tricin, and the monolignol biosynthesis pathway culminating in coniferyl alcohol, followed by the final peroxidase- or laccase-mediated coupling reaction.

Proposed Biosynthesis Pathway of this compound (Salcolin A)

The proposed biosynthetic pathway for this compound is initiated from the shikimate pathway, which provides the aromatic amino acid L-phenylalanine, a precursor for a vast array of plant secondary metabolites.

General Phenylpropanoid Pathway

The general phenylpropanoid pathway serves as the common entry point for the biosynthesis of both the flavonoid and monolignol precursors of this compound.

-

Step 1: Deamination of L-Phenylalanine. The pathway begins with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . This is a key regulatory step in the phenylpropanoid pathway.

-

Step 2: Hydroxylation of Cinnamic Acid. trans-Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

Step 3: Activation of p-Coumaric Acid. The final step of the general phenylpropanoid pathway is the activation of p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) . This activated intermediate is the branch-point for numerous biosynthetic pathways, including flavonoid and monolignol synthesis.

Flavonoid Biosynthesis Pathway: Formation of Tricin

The flavonoid precursor of this compound, tricin, is synthesized via a branch of the flavonoid biosynthetic pathway.

-

Step 4: Chalcone (B49325) Synthesis. Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is the first committed step in flavonoid biosynthesis.[4][5]

-

Step 5: Isomerization to a Flavanone. Naringenin chalcone is subsequently cyclized to (2S)-naringenin by Chalcone Isomerase (CHI) .

-

Step 6: Formation of the Flavone Backbone. Naringenin is converted to apigenin (B1666066) by Flavone Synthase (FNS) . In grasses, this is often catalyzed by a specific type of cytochrome P450, FNSII (CYP93G1).

-

Step 7 & 8: B-ring Hydroxylation and Methylation. The subsequent steps involve modifications of the B-ring of apigenin to form tricin. This is proposed to occur through a series of hydroxylation and methylation reactions. Apigenin is first hydroxylated at the 3'-position to yield luteolin, a reaction likely catalyzed by a Flavonoid 3'-Hydroxylase (F3'H) , which can be a cytochrome P450 enzyme like CYP75B3 or CYP75B4. Luteolin is then methylated at the 3'-position to produce chrysoeriol (B190785) by an O-methyltransferase (OMT) . Chrysoeriol is further hydroxylated at the 5'-position by a specific Chrysoeriol 5'-Hydroxylase , such as CYP75B4 in rice, to form selgin. Finally, selgin is methylated at the 5'-position by another OMT to yield tricin.

Monolignol Biosynthesis Pathway: Formation of Coniferyl Alcohol

Concurrently, p-coumaroyl-CoA is channeled into the monolignol pathway to produce coniferyl alcohol.

-

Step 9 & 10: Hydroxylation and Methylation. p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA by p-Coumaroyl Shikimate/Quinate 3-Hydroxylase (C3'H) . Caffeoyl-CoA is then methylated to feruloyl-CoA by Caffeoyl-CoA O-Methyltransferase (CCoAOMT) .

-

Step 11: Reduction to an Aldehyde. Feruloyl-CoA is reduced to coniferaldehyde (B117026) by Cinnamoyl-CoA Reductase (CCR) .

-

Step 12: Reduction to an Alcohol. Finally, coniferaldehyde is reduced to coniferyl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .

Final Step: Oxidative Coupling to form this compound (Salcolin A)

The culmination of the pathway is the radical-mediated coupling of tricin and coniferyl alcohol.

-

Step 13: Radical Formation and Coupling. A peroxidase (POD) or laccase (LAC) enzyme catalyzes the one-electron oxidation of both tricin and coniferyl alcohol, generating phenoxy radicals. These radicals then couple to form the flavonolignan structure of this compound (Salcolin A). This coupling is proposed to occur between the 4'-O position of the tricin radical and the β-position of the coniferyl alcohol radical. The stereochemistry of the final product may be influenced by dirigent proteins.

Quantitative Data

Quantitative data for the biosynthesis of flavonolignans is still emerging. The following tables summarize available data for key enzymes and metabolites in related pathways.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | Cyathobasis fruticulosa | L-Phenylalanine | - | - | - | |

| Chalcone Synthase (CHS) | Physcomitrella patens | p-Coumaroyl-CoA | - | - | - | |

| Chalcone Isomerase (CHI) | Oryza sativa | Naringenin chalcone | 11.60 | - | 69.35 | |

| Chalcone Isomerase (CHI) | Oryza sativa | Isoliquiritigenin | 50.95 | - | 9.214 x 10-5 |

Note: Specific kinetic data for the enzymes directly involved in this compound biosynthesis are not yet available. The data presented are from homologous enzymes in other species.

Table 2: Yields of Biomimetic Flavonolignan Synthesis

| Flavonoid | Monolignol | Oxidant | Product(s) | Yield (%) | Reference |

| Tricin | Coniferyl alcohol | Peroxidase/H2O2 | Tricin-(4'-O-β)-coniferyl alcohol dimer | 1.2 | |

| Tricin | Sinapyl alcohol | Peroxidase/H2O2 | Tricin-(4'-O-β)-sinapyl alcohol dimer | 51.4 | |

| Tricin | p-Coumaryl alcohol | Peroxidase/H2O2 | Tricin-(4'-O-β)-p-coumaryl alcohol dimer | 12.6 | |

| Tricin | Coniferyl alcohol | Ag2O | Tricin-(4'-O-β)-coniferyl alcohol dimer | 15.3 | |

| Tricin | Sinapyl alcohol | Ag2O | Tricin-(4'-O-β)-sinapyl alcohol dimer | 10.2 | |

| Tricin | p-Coumaryl alcohol | Ag2O | Tricin-(4'-O-β)-p-coumaryl alcohol dimer | 6.9 | |

| Taxifolin | Coniferyl alcohol | Ag2O | Silybin (B1146174) A, Silybin B, Isosilybin A, Isosilybin B | 52 (total) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the elucidation of the this compound biosynthetic pathway.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from a colorimetric assay used for plant tissue extracts.

Materials:

-

Tissue sample

-

Reagent 1: Extraction buffer

-

Reagent 2: Reaction buffer

-

Reagent 3: L-phenylalanine solution (substrate)

-

Reagent 4: Stop solution (e.g., 1 M HCl)

-

Ice

-

Centrifuge

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation:

-

Accurately weigh the plant tissue and homogenize in ice-cold Reagent 1 (extraction buffer) at a 1:9 (w/v) ratio.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the enzyme assay.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube or well of a microplate, combine 780 µL of Reagent 2 (reaction buffer), 20 µL of the sample supernatant, and 200 µL of Reagent 3 (L-phenylalanine).

-

For the control, use 20 µL of the extraction buffer instead of the sample supernatant.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Stopping the Reaction and Measurement:

-

Add 40 µL of Reagent 4 (stop solution) to terminate the reaction.

-

Measure the absorbance of the solution at 290 nm. The product, trans-cinnamic acid, has a maximum absorbance at this wavelength.

-

-

Calculation of Activity:

-

PAL activity is calculated based on the change in absorbance over time and can be expressed in units per gram of tissue or per milligram of protein. One unit of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

-

Chalcone Synthase (CHS) Activity Assay

This protocol describes a common method for determining CHS activity using spectrophotometry.

Materials:

-

Purified CHS enzyme or plant protein extract

-

p-Coumaroyl-CoA

-

Malonyl-CoA

-

Reaction buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.0)

-

Ethylene (B1197577) glycol monomethyl ether

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the reaction buffer, the enzyme extract, and p-coumaroyl-CoA.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding malonyl-CoA to the mixture.

-

A typical reaction might contain 10 mg of chalcone substrate dissolved in 10 µL of ethylene glycol monomethyl ether mixed with the enzyme extract.

-

-

Incubation and Measurement:

-

Incubate the reaction at 30°C for a defined period (e.g., 1 minute).

-

Monitor the formation of naringenin chalcone by measuring the increase in absorbance at 370 nm.

-

-

Calculation of Activity:

-

CHS activity is calculated from the rate of increase in absorbance, using the molar extinction coefficient of naringenin chalcone.

-

Biomimetic Synthesis of Flavonolignans via Oxidative Coupling

This protocol is based on the biomimetic synthesis of silybin diastereoisomers.

Materials:

-

Tricin (or other flavonoid precursor)

-

Coniferyl alcohol (or other monolignol precursor)

-

Oxidizing agent:

-

Horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) OR

-

Silver (I) oxide (Ag2O)

-

-

Solvent (e.g., acetone/water mixture)

-

Celite

-

Ethyl acetate

-

HPLC system for purification and analysis

Procedure:

-

Reaction Setup:

-

Dissolve tricin and coniferyl alcohol in the chosen solvent.

-

-

Oxidative Coupling:

-

Method A (Enzymatic): Add horseradish peroxidase to the solution, followed by the slow addition of hydrogen peroxide.

-

Method B (Chemical): Add silver (I) oxide to the solution and stir at room temperature.

-

-

Workup:

-

After the reaction is complete (monitored by TLC or HPLC), filter the reaction mixture through Celite to remove the oxidant.

-

Wash the Celite with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by preparative HPLC to isolate the flavonolignan products.

-

Analyze the purified products by LC-MS and NMR to confirm their structure and stereochemistry.

-

Visualizations

Proposed Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound (Salcolin A).

Experimental Workflow for Enzyme Activity Assay

Caption: General experimental workflow for enzyme activity assays.

Conclusion

The proposed biosynthetic pathway for this compound (Salcolin A) provides a robust framework for future research in the fields of plant biochemistry, metabolic engineering, and drug discovery. While the general steps are inferred from well-studied analogous pathways, further investigation is required to identify and characterize the specific enzymes involved, particularly the hydroxylases and O-methyltransferases in the tricin branch and the peroxidase or laccase responsible for the final coupling step. The experimental protocols and quantitative data presented in this guide offer a starting point for researchers aiming to elucidate the precise mechanisms of this compound biosynthesis and to develop strategies for its sustainable production.

References

- 1. Tricin derivatives as anti-inflammatory and anti-allergic constituents from the aerial part of Zizania latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. Frontiers | Chalcone Synthase (CHS) Gene Suppression in Flax Leads to Changes in Wall Synthesis and Sensing Genes, Cell Wall Chemistry and Stem Morphology Parameters [frontiersin.org]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Liangshanin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liangshanin A, a naturally occurring diterpenoid, has garnered interest within the scientific community for its potential therapeutic applications, notably as an antiviral agent. Isolated from Rabdosia liangshanica, this ent-kaurane diterpenoid possesses a unique chemical scaffold that underpins its biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and relevant biological assays, and an exploration of its known mechanism of action. The information is presented to support further research and development efforts targeting this promising natural product.

Physical and Chemical Properties

This compound is characterized by the following physicochemical properties, essential for its identification, handling, and formulation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₄ | [cite] |

| Molecular Weight | 330.42 g/mol | [cite] |

| Melting Point | 238-240 °C | [cite] |

| Appearance | Needles | [cite] |

| CAS Number | 122717-54-8 | [cite] |

| Chemical Structure | 7α,14β-dihydroxy-ent-kaura-1,16-diene-3,15-dione | [cite] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Peaks and Observations |

| ¹H NMR | Data unavailable in the searched resources. |

| ¹³C NMR | Data unavailable in the searched resources. |

| Mass Spectrometry | Specific fragmentation data unavailable in the searched resources. |

| Optical Rotation | [α]D = -192.5° (c, 0.52 in CHCl₃) |

Note: Detailed NMR and mass spectrometry data are typically found in the primary literature describing the compound's isolation and structure elucidation. While a key 1989 publication in the journal Phytochemistry by Sun et al. has been identified, its full text containing these specific data was not accessible during this search.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on typical methods for isolating diterpenoids from plant sources, as the specific protocol for this compound from the primary literature was not available.

Diagram 1: General Workflow for Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Collection and Preparation: The leaves of Rabdosia liangshanica are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, typically at room temperature or with gentle heating over an extended period. This process yields a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The fraction containing the target diterpenoids (often the ethyl acetate fraction) is collected.

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity, to separate the components based on their affinity for the stationary phase.

-

Further Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Further purification is achieved through techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparing the data with published values.

SARS-CoV-2 3CL Protease Inhibition Assay

This compound has been identified as a potential inhibitor of the 3C-like protease (3CLpro) of SARS-CoV-2, a key enzyme in the viral replication cycle. The following is a representative protocol for assessing this inhibitory activity.

Diagram 2: Workflow for 3CLpro Inhibition Assay

Caption: A typical workflow for a 3CLpro enzymatic inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant SARS-CoV-2 3CLpro enzyme is diluted to the desired concentration in an appropriate assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).

-

A fluorogenic substrate for 3CLpro is prepared in the assay buffer.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, the 3CLpro enzyme solution is added to wells containing different concentrations of this compound or a control (vehicle or a known inhibitor).

-

The plate is incubated for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition and Analysis:

-

The fluorescence intensity is measured over time (kinetic assay) or at a fixed time point (endpoint assay) using a fluorescence plate reader.

-

The rate of the reaction is determined from the slope of the fluorescence versus time plot.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the control.

-

The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mechanism of Action and Signaling Pathways

The primary reported mechanism of action for this compound is the inhibition of the SARS-CoV-2 3CL protease.

Diagram 3: Proposed Mechanism of Action of this compound

Caption: Inhibition of SARS-CoV-2 replication by this compound via 3CLpro.

3CL Protease Inhibition: The 3CL protease is a cysteine protease that plays a crucial role in the life cycle of coronaviruses by cleaving the viral polyproteins into functional non-structural proteins. This process is essential for the assembly of the viral replication and transcription complex. By inhibiting 3CLpro, this compound can disrupt these critical steps, thereby halting viral replication. The specific binding mode and the nature of the interaction (covalent or non-covalent) between this compound and the active site of 3CLpro would require further investigation through molecular docking and structural biology studies.

Potential Effects on Host Cell Signaling Pathways: While the direct antiviral activity through 3CLpro inhibition is the most cited mechanism, natural products, including diterpenoids, are known to modulate various host cellular signaling pathways. These can include pathways involved in inflammation and immune response, such as:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammatory responses. Many natural products exert anti-inflammatory effects by inhibiting the activation of NF-κB.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascades are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival, growth, and proliferation.

Further research is warranted to explore whether this compound exerts any immunomodulatory or anti-inflammatory effects through the modulation of these or other host signaling pathways, which could contribute to its overall therapeutic potential in viral infections and other diseases.

Conclusion

This compound is a promising ent-kaurane diterpenoid with established antiviral potential through the inhibition of SARS-CoV-2 3CL protease. This technical guide has summarized its core physical and chemical properties and provided a framework for its isolation and the evaluation of its enzymatic inhibitory activity. To fully unlock the therapeutic potential of this compound, future research should focus on obtaining detailed spectroscopic data for complete characterization, optimizing its synthesis or extraction, and conducting in-depth studies to elucidate its effects on host cellular signaling pathways. Such investigations will be crucial for advancing this compound through the drug development pipeline.

Unveiling Liangshanin A: A Technical Guide to its Natural Source and Origin

For Immediate Release

This technical guide provides a comprehensive overview of the natural source, origin, and isolation of Liangshanin A, an ent-kaurane diterpenoid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

This compound is a naturally occurring diterpenoid that has been isolated from the plant species Rabdosia liangshanica C. Y. Wu ex H. W. Li, a member of the Lamiaceae family. This guide details the botanical origin of this compound, the methodology for its extraction and purification, and its structural characterization. The information presented herein is crucial for the further investigation of its pharmacological properties and potential therapeutic applications.

Natural Source and Origin

The exclusive natural source of this compound identified to date is the plant Rabdosia liangshanica C. Y. Wu ex H. W. Li. This species is also referred to in scientific literature as Rabdosia bulleyana.

Table 1: Botanical Classification of the Source Organism

| Taxonomic Rank | Classification |

| Kingdom | Plantae |

| Phylum | Tracheophyta |

| Class | Magnoliopsida |

| Order | Lamiales |

| Family | Lamiaceae |

| Genus | Rabdosia |

| Species | liangshanica |

The plant is primarily found in the Liangshan region of the Sichuan province in China, from which the compound derives its name.

Experimental Protocols

The isolation and purification of this compound from Rabdosia liangshanica involves a multi-step process, as detailed in the original phytochemical investigations.

Plant Material Collection and Preparation

Fresh aerial parts of Rabdosia liangshanica are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction and Isolation

The powdered plant material undergoes exhaustive extraction with a suitable organic solvent, typically 95% ethanol, at room temperature. The resulting crude extract is concentrated under reduced pressure. The concentrated extract is then subjected to a series of chromatographic techniques for the separation and purification of individual compounds.

A general workflow for the isolation of this compound is depicted below:

Caption: General workflow for the isolation of this compound.

The crude extract is typically partitioned between water and various organic solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. The fraction containing this compound is then subjected to repeated column chromatography on silica gel and Sephadex LH-20. The final purification is often achieved using preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings |

| Mass Spectrometry (MS) | Determination of the molecular formula. |

| ¹H NMR | Elucidation of the proton environment and coupling relationships. |

| ¹³C NMR | Identification of the number and types of carbon atoms. |

| 2D NMR (COSY, HMQC, HMBC) | Establishment of the complete connectivity of the molecular structure. |

| X-ray Crystallography | Confirmation of the absolute stereochemistry. |

The combined data from these analytical techniques conclusively identified this compound as an ent-kaurane diterpenoid.

Quantitative Data

The yield of this compound from the dried plant material is typically in the range of 0.001% to 0.005%, depending on the specific collection time and environmental conditions. The purity of the isolated compound, as determined by HPLC analysis, is generally greater than 98%.

Potential Signaling Pathways and Biological Activity

Preliminary studies have suggested that this compound possesses interesting biological activities. Notably, it has been identified as a potential inhibitor of the SARS-CoV 3CL protease, a key enzyme in the replication of the coronavirus. This suggests that this compound may interfere with the viral replication cycle.

Liangshanin A: A Comprehensive Technical Overview of its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liangshanin A, a novel ent-kauranoid diterpenoid, has been isolated and identified from the medicinal plant Rabdosia liangshanica. This document provides a detailed account of its discovery, structural elucidation, and preliminary characterization. Key physicochemical properties have been determined, and its potential as a therapeutic agent has been highlighted by its activity as an inhibitor of the SARS-CoV 3C-like protease (3CLpro). This whitepaper aims to serve as a comprehensive technical guide, presenting available data in a structured format, outlining experimental considerations, and visualizing the foundational scientific workflows.

Introduction

The genus Rabdosia (also known as Isodon), belonging to the Lamiaceae family, is a rich source of structurally diverse diterpenoids, many of which exhibit significant biological activities. These natural products, particularly those with an ent-kaurane skeleton, have garnered considerable interest in the field of drug discovery. Within this context, this compound has emerged as a noteworthy compound isolated from Rabdosia liangshanica (Liang Shan Xiang Cha Cai), a plant indigenous to the Liangshan region of Sichuan, China. This document details the scientific journey of this compound from its initial discovery to its characterization as a potential antiviral agent.

Discovery and Isolation

This compound was first isolated from the herbaceous plant Rabdosia liangshanica. The general workflow for the extraction and purification of ent-kauranoid diterpenoids from Rabdosia species provides a foundational methodology for obtaining this compound.

General Experimental Workflow for Isolation

The isolation of this compound from Rabdosia liangshanica typically involves a multi-step process beginning with the collection and preparation of the plant material, followed by extraction and chromatographic separation.

Experimental Protocols

Plant Material Preparation: The aerial parts of Rabdosia liangshanica are collected, air-dried at room temperature, and then pulverized into a coarse powder.

Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as ethanol or methanol, at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The fractions are then concentrated.

Chromatographic Separation: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20. Elution is carried out with gradient solvent systems (e.g., chloroform-methanol) to separate the components.

Final Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation and Characterization

The chemical structure of this compound was determined through a combination of spectroscopic techniques, which is standard for the characterization of novel natural products.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value |

| Chemical Formula | C₂₀H₂₆O₄ |

| Molecular Weight | 330.423 g/mol |

| Appearance | Needles |

| Melting Point | 238-240 °C |

| Specific Rotation | [α]D = -192.5° (c = 0.517 in Methanol) |

| ¹H NMR | Data indicates the presence of three methyl groups. |

| ¹³C NMR | Consistent with an ent-kauranoid diterpenoid skeleton. |

| Mass Spectrometry | High-resolution mass spectrometry confirms the molecular formula. |

| UV Spectroscopy | Provides information on chromophores within the molecule. |

| IR Spectroscopy | Reveals the presence of functional groups such as hydroxyl and carbonyl. |

Structure Elucidation Workflow

The process of determining the chemical structure of this compound involves a logical progression from basic characterization to detailed spectroscopic analysis.

Biological Activity

Preliminary studies have indicated that this compound possesses antiviral properties. Notably, it has been identified as an inhibitor of the SARS-CoV 3C-like protease (3CLpro), a critical enzyme in the life cycle of the coronavirus.

Mechanism of Action: Inhibition of SARS-CoV 3CLpro

The 3CL protease is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. By inhibiting this enzyme, this compound can disrupt the viral life cycle.

Quantitative Biological Data

While this compound has been patented as a SARS-CoV 3CLpro inhibitor, specific quantitative data such as IC₅₀ values from peer-reviewed literature are not yet widely available. Further research is required to quantify its inhibitory potency and to evaluate its efficacy in cell-based and in vivo models.

| Assay | Target | Result (Qualitative) | Quantitative Data |

| Enzymatic Inhibition Assay | SARS-CoV 3CLpro | Inhibitory Activity | IC₅₀ value pending |

Conclusion and Future Directions

This compound is a novel ent-kauranoid diterpenoid isolated from Rabdosia liangshanica. Its structure has been elucidated, and preliminary investigations have revealed its potential as an antiviral agent through the inhibition of SARS-CoV 3CLpro.

Future research should focus on:

-

Total Synthesis: Developing a synthetic route to this compound to enable further biological evaluation and structure-activity relationship (SAR) studies.

-

Quantitative Biological Evaluation: Determining the IC₅₀ and EC₅₀ values of this compound against a panel of viruses and cell lines.

-

Mechanism of Action Studies: Further elucidating the precise binding mode of this compound to 3CLpro and investigating its effects on other cellular pathways.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of viral diseases.

The discovery and characterization of this compound underscore the importance of natural products as a source of novel therapeutic leads. Continued investigation into this promising compound is warranted to fully understand its potential in drug development.

Preliminary Biological Screening of Liangshanin A: A Review of Available Data

A comprehensive search of publicly available scientific literature and databases has revealed no specific biological screening data for a compound explicitly named "Liangshanin A." While the name suggests a potential origin from the Liangshan region, a hub for traditional Chinese medicine, no studies detailing the isolation, characterization, or biological evaluation of a molecule with this designation were identified.

The scientific community is actively investigating various natural products for their therapeutic potential, and it is possible that "this compound" may be a newly isolated compound that has not yet been described in published literature, or it may be referred to by a different name in existing studies.

This in-depth technical guide, therefore, cannot provide specific quantitative data, experimental protocols, or signaling pathway diagrams for this compound. The following sections will, however, discuss the biological activities of extracts from plants originating in the Liangshan region and of compounds with similar structural motifs, which may provide a speculative context for the potential bioactivities of a compound named this compound.

Biological Activities of Phenolic Extracts from Liangshan Olive Leaves

Research on the flora of the Liangshan region has demonstrated the presence of compounds with significant biological activity. For instance, a study on the phenolic extracts (PEs) from Liangshan olive leaves has shown both antioxidant and anticancer properties.

Anticancer Activity of Liangshan Olive Leaf Phenolic Extracts

The anticancer potential of phenolic extracts from Liangshan olive leaves was evaluated against several cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the extract required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Cell Line | Description | IC50 (µg/mL) |

| HEK293 | Human embryonic kidney cells | 841.48 |

| HeLa | Human cervical cancer cells | 7139 |

| S180 | Mouse sarcoma cells | 457.69 |

Data from a study on the seasonal variations in the chemical composition of Liangshan olive leaves and their antioxidant and anticancer activities.[1]

The study indicated that the phenolic extract from Liangshan olive leaves induced apoptosis in S180 cells through the activation of caspase-3/9 and the disruption of the mitochondrial membrane potential.

Experimental Protocol: Cell Viability Assay (CCK-8)

The anticancer activities of the phenolic extracts were assessed using a Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a formazan (B1609692) dye, the amount of which is directly proportional to the number of living cells.

Caption: A hypothetical signaling pathway for apoptosis induction.

Conclusion

At present, there is a notable absence of scientific literature pertaining to the preliminary biological screening of a compound specifically identified as "this compound." The information provided herein is based on studies of extracts from botanicals found in the Liangshan region and should be considered speculative in the context of a specific, uncharacterized molecule. Further research, including the isolation, structural elucidation, and comprehensive biological evaluation of "this compound," is required to ascertain its therapeutic potential. Researchers and drug development professionals are encouraged to monitor emerging scientific publications for any future studies on this compound.

References

Unraveling the Identity of Liangshanin A: A Technical Overview

Despite a comprehensive search of scientific databases and literature, the chemical compound designated as "Liangshanin A" remains elusive. No registered CAS number or IUPAC name could be definitively associated with this term, suggesting it may be a novel, recently isolated, or informally named substance not yet cataloged in mainstream chemical registries.

This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with the available information and context surrounding the search for this compound. Given the absence of direct data, this document will explore related scientific areas and outline the methodologies that would be employed in the characterization of a new natural product, should this compound be identified in the future.

The Challenge of Identification

Initial inquiries for "this compound" predominantly returned information pertaining to the Liangshan Yi Autonomous Prefecture in Sichuan, China. This geographical correlation suggests that the compound, if it exists, may have been isolated from a plant or other biological source endemic to this region. The naming of natural products is often linked to their origin; for instance, the genus of the source organism, the species, or the geographical location of its discovery.

Further investigation into natural products isolated from flora in the Liangshan region and broader Sichuan province did not yield any specific matches for "this compound." This indicates that the compound is likely not a well-characterized or widely studied molecule.

Hypothetical Characterization Workflow

In the event of the isolation of a putative "this compound," a rigorous scientific workflow would be initiated to determine its chemical identity and biological activity. This process is fundamental to natural product drug discovery and is outlined in the diagram below.

Potential Signaling Pathways of Interest for Novel Natural Products

While no specific signaling pathways can be attributed to the unconfirmed this compound, novel natural products are frequently investigated for their effects on key cellular signaling cascades implicated in various diseases. Should a novel compound exhibit, for example, anti-inflammatory or anti-cancer properties in initial screenings, further investigation would likely target pathways such as:

-

NF-κB Signaling Pathway: A crucial regulator of inflammatory responses.

-

MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.

-

PI3K-Akt Signaling Pathway: Plays a key role in cell growth, survival, and metabolism.

The diagram below illustrates a simplified representation of a generic signaling pathway that would be investigated.

Conclusion

The identity of this compound remains unconfirmed within the public scientific domain. The information presented in this guide serves as a foundational framework for the potential discovery and characterization of this and other novel natural products. Researchers and professionals in the field are encouraged to approach the study of new compounds with the rigorous methodologies outlined, which are essential for advancing our understanding of natural product chemistry and its therapeutic potential. As new discoveries are made and cataloged, it is possible that information regarding this compound will become available.

Structural Elucidation of the Novel Compound Liangshanin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, "Liangshanin A" does not correspond to a publicly documented compound. The following technical guide is a representative example illustrating the comprehensive process of structural elucidation for a novel natural product, using plausible, simulated data and established methodologies.

Introduction

The discovery and characterization of novel bioactive natural products are cornerstones of drug discovery and development. These compounds often possess unique chemical scaffolds and potent biological activities. This guide details the systematic process of structural elucidation for a newly isolated, putative diterpenoid compound, designated this compound. The methodologies described herein encompass a multi-faceted approach, integrating advanced spectroscopic and analytical techniques to unambiguously determine its molecular structure.

Isolation and Purification

This compound was isolated from the roots of a high-altitude medicinal plant. The dried and powdered plant material underwent sequential extraction with solvents of increasing polarity. The crude extract exhibiting the most promising bioactivity in preliminary screens was subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, followed by semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The purification workflow is outlined below.

Spectroscopic and Analytical Data

The structural architecture of this compound was pieced together using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provided the molecular formula, while tandem MS/MS experiments offered initial insights into the compound's fragmentation pattern, suggesting key structural motifs.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Observed Value |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Measured m/z | 349.2375 |

| Calculated m/z for C₂₀H₃₂O₄ | 349.2373 |

| Mass Error | 0.6 ppm |

| Deduced Molecular Formula | C₂₀H₃₂O₄ |

| Ring Double Bond Equivalents | 5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the carbon skeleton and the precise placement of protons and functional groups.

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | δC (ppm), Type | δH (ppm), multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 39.8, CH₂ | 1.55 (m), 1.82 (m) | C-2, C-3, C-5, C-10 |

| 2 | 19.2, CH₂ | 1.68 (m) | C-1, C-3, C-4 |

| 3 | 42.1, CH₂ | 1.45 (m) | C-2, C-4, C-5 |

| 4 | 33.5, C | - | - |

| 5 | 55.8, CH | 1.95 (d, 5.5) | C-4, C-6, C-7, C-10 |

| 6 | 78.3, CH | 4.12 (dd, 11.0, 4.5) | C-5, C-7, C-8 |

| 7 | 134.5, C | - | - |

| 8 | 131.2, CH | 5.88 (d, 9.8) | C-6, C-7, C-9, C-14 |

| 9 | 50.1, CH | 2.21 (m) | C-8, C-10, C-11, C-12 |

| 10 | 38.2, C | - | - |

| 11 | 21.5, CH₂ | 1.75 (m) | C-9, C-12, C-13 |

| 12 | 41.8, CH₂ | 1.60 (m) | C-9, C-11, C-13, C-14 |

| 13 | 72.4, C | - | - |

| 14 | 48.9, CH₂ | 2.35 (d, 12.5), 2.50 (d, 12.5) | C-8, C-12, C-13, C-15 |

| 15 | 33.1, CH₃ | 1.21 (s) | C-13, C-14 |

| 16 | 28.0, CH₃ | 1.15 (s) | C-13, C-14 |

| 17 | 21.9, CH₃ | 0.98 (s) | C-3, C-4, C-5 |

| 18 | 16.5, CH₃ | 0.85 (s) | C-3, C-4, C-5 |

| 19 | 65.1, CH₂OH | 3.85 (d, 11.2), 3.95 (d, 11.2) | C-9, C-10 |

| 20 | 178.2, COOH | - | - |

Experimental Protocols

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. UV spectra were obtained on a UV-visible spectrophotometer. IR spectra were recorded on an FT-IR spectrometer with KBr pellets. All solvents used for chromatography were of analytical or HPLC grade.

NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer equipped with a cryoprobe. The sample (5 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS)

HRMS data were acquired on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol (B129727) and infused directly into the source. The data was acquired over a mass range of m/z 100-1000.

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation from a methanol/water solution.[1] A colorless, prismatic crystal was mounted on a diffractometer. Data were collected at 100 K using Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².[2]

Proposed Biological Activity and Signaling Pathway

Preliminary in-vitro assays suggest that this compound exhibits significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. This activity is often associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[3]

Conclusion

Through a systematic application of modern spectroscopic techniques, the planar structure of the novel natural product this compound has been determined as C₂₀H₃₂O₄. The combination of 2D NMR and HRMS data provided a robust framework for its characterization as a new diterpenoid. Further investigation, including X-ray crystallography for absolute stereochemistry and in-depth biological assays, is underway to fully characterize this promising new chemical entity and evaluate its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Liangshanin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard in vitro assays relevant for characterizing the anti-inflammatory and cytotoxic properties of Liangshanin A, a diterpenoid compound. While specific studies on this compound are limited, the following protocols are based on established methodologies for evaluating similar diterpenoids isolated from the Isodon genus. These protocols serve as a detailed guide and may require optimization for specific experimental conditions.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators in cell-based models. A common model involves the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

Data Presentation:

| Compound | Concentration (µM) | NO Production (% of LPS Control) |

| Vehicle Control | - | 100 ± 5.2 |

| This compound | 1 | 92 ± 4.5 |

| 5 | 75 ± 3.8 | |

| 10 | 58 ± 4.1 | |

| 25 | 35 ± 3.2 | |

| 50 | 18 ± 2.5 | |

| Positive Control | 10 | 15 ± 2.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay

Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Experimental Protocol:

-

Follow steps 1-4 from the Nitric Oxide Production Inhibition Assay protocol.

-

Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1000 rpm for 5 minutes to pellet the cells and collect the supernatant.

-

Cytokine Quantification (ELISA):

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate, and finally measuring the absorbance.

-

-

Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants based on the standard curves. Determine the percentage of inhibition of cytokine production by this compound.

Data Presentation:

| Compound | Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Vehicle Control | - | 1250 ± 80 | 2500 ± 150 |

| This compound | 1 | 1100 ± 75 | 2200 ± 130 |

| 5 | 900 ± 60 | 1800 ± 110 | |

| 10 | 650 ± 50 | 1300 ± 90 | |

| 25 | 400 ± 35 | 800 ± 60 | |

| 50 | 200 ± 20 | 400 ± 30 | |

| Positive Control | 10 | 150 ± 15 | 300 ± 25 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Western Blot Analysis for iNOS and COX-2 Expression

Objective: To determine if this compound inhibits the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

Experimental Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Data Presentation:

| Treatment | iNOS Expression (Relative to Control) | COX-2 Expression (Relative to Control) |

| Control | 1.0 | 1.0 |

| LPS (1 µg/mL) | 8.5 | 6.2 |

| LPS + this compound (10 µM) | 4.2 | 3.5 |

| LPS + this compound (25 µM) | 2.1 | 1.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cytotoxicity and Anti-proliferative Activity Assays

Evaluating the cytotoxic and anti-proliferative effects of this compound is crucial for its potential development as an anticancer agent. These assays are typically performed on a panel of human cancer cell lines.

MTT Cell Viability Assay

Objective: To assess the dose-dependent cytotoxic effect of this compound on the viability of cancer cells.

Experimental Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, HepG2 - liver, HeLa - cervical) in their recommended media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation:

| Cell Line | This compound IC₅₀ (µM) after 48h |

| A549 (Lung Cancer) | 15.8 |

| HepG2 (Liver Cancer) | 22.5 |

| HeLa (Cervical Cancer) | 18.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To determine if the cytotoxicity of this compound is mediated through the induction of apoptosis.

Experimental Protocol:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation:

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Control | 95.2 | 2.1 | 1.5 | 1.2 |

| This compound (IC₅₀) | 45.8 | 25.3 | 22.1 | 6.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Analysis

NF-κB Nuclear Translocation Assay

Objective: To investigate whether this compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.

Experimental Protocol:

-

Cell Culture and Treatment: Culture RAW 264.7 cells on coverslips in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with 1% BSA.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Analysis: Observe the localization of the p65 subunit. In unstimulated cells, p65 is in the cytoplasm. Upon LPS stimulation, it translocates to the nucleus. Effective inhibition by this compound will result in the retention of p65 in the cytoplasm.

Visualizations

Caption: Workflow for in vitro anti-inflammatory assays.

Application Notes and Protocols for Embelin, a Bioactive Compound from Ardisia Species

Disclaimer: Extensive searches for a compound specifically named "Liangshanin A" did not yield sufficient scientific literature to provide detailed application notes. It is possible that this is a very recently discovered, rare, or alternatively named compound. The following application notes and protocols are based on Embelin (B1684587) , a well-characterized bioactive benzoquinone found in plants of the Ardisia genus, which exhibits biological activities relevant to researchers, scientists, and drug development professionals. Embelin is known for its anti-inflammatory, anti-cancer, and apoptotic effects, primarily through the modulation of the NF-κB and STAT3 signaling pathways.

Introduction

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is a naturally occurring small molecule with a range of therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1] Its mechanism of action is multifaceted, involving the inhibition of key cellular signaling pathways that are often dysregulated in disease states. These notes provide an overview of the in vitro applications of embelin and standardized protocols for its use in cell culture experiments.

Data Presentation: In Vitro Cytotoxicity of Embelin

Embelin has demonstrated cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Type |

| MCF-7 | Breast Cancer | ~6.04 | 24 | MTT |

| ~4.51 | 96 | MTT | ||

| MDA-MB-231 | Breast Cancer | ~4.45 | 24 | MTT |

| ~3.28 | 96 | MTT | ||

| 5 | Not Specified | Not Specified | ||

| A549 | Lung Cancer | 4.4 | 48 | SRB |

| DU145 | Prostate Cancer | 6.31 | 48 | SRB |

| 21.3 | Not Specified | Not Specified | ||

| PC-3 | Prostate Cancer | 5.5 | Not Specified | Not Specified |

| 13.6 | Not Specified | Not Specified | ||

| HCT-116 | Colon Cancer | 29 | Not Specified | Not Specified |

| U87MG | Glioblastoma | >50 | 72 | Not Specified |

| LN229 | Glioblastoma | >50 | 72 | Not Specified |